1H-Benz(f)indene-1,3(2H)-dione, 2,2-dihydroxy-
Overview
Description
Scientific Research Applications
Molecular Structure and Vibrational Study
1H-Benz(f)indene-1,3(2H)-dione, 2,2-dihydroxy-, also known as 1H-indene-1,3(2H)-dione, exhibits interesting molecular properties. A study focused on its molecular structure and vibrational aspects found that it is more reactive and polar than its simpler hydrocarbon counterpart, 2,3-dihydro-1H-indene. This characteristic may contribute to its potential use in various chemical applications (Prasad et al., 2010).
Antiviral Activity
Research has been conducted on derivatives of 1H-Benz(f)indene-1,3(2H)-dione for their antiviral properties. The structural analysis of these derivatives, particularly monosubstituted derivatives, has shown a correlation with antiviral activity, suggesting potential applications in medicinal chemistry (Scapini et al., 1975).
Photochromic and Photomagnetic Properties
This compound has shown interesting photochromic and photomagnetic properties, particularly when it undergoes a transition from yellow to green in a crystalline phase. Such properties are significant for applications in materials science, particularly in developing new types of photoresponsive materials (Xu et al., 2002).
Synthetic Applications
1H-Benz(f)indene-1,3(2H)-dione, 2,2-dihydroxy- is also used in chemical synthesis. For instance, it is involved in the synthesis of indenodihydropyridines and indenopyridine compounds, highlighting its role in the development of new organic compounds with potential biological activity (Luo et al., 2019).
properties
IUPAC Name |
2,2-dihydroxycyclopenta[b]naphthalene-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O4/c14-11-9-5-7-3-1-2-4-8(7)6-10(9)12(15)13(11,16)17/h1-6,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKNOJJZNVJMMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C(C3=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191943 | |
Record name | 1H-Benz(f)indene-1,3(2H)-dione, 2,2-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benz(f)indene-1,3(2H)-dione, 2,2-dihydroxy- | |
CAS RN |
38627-57-5 | |
Record name | 1H-Benz(f)indene-1,3(2H)-dione, 2,2-dihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038627575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benz(f)indene-1,3(2H)-dione, 2,2-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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